

An In-depth Technical Guide to the Physical and Chemical Properties of Azaconazole

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaconazole is a broad-spectrum triazole fungicide utilized for the control of a variety of fungal pathogens in agricultural and material preservation settings. Its efficacy is rooted in the specific inhibition of sterol biosynthesis in fungi, a vital pathway for maintaining the integrity of fungal cell membranes. A thorough understanding of its physical and chemical properties is paramount for its effective and safe application, as well as for the development of new formulations and analytical methods. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **Azaconazole**, detailed experimental protocols for their determination, its mechanism of action, and workflows for its synthesis and analysis.

Chemical Identity and Structure

Azaconazole, a member of the conazole class of fungicides, is chemically identified as 1-[[2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole.[1][2] Its molecular structure features a dioxolane ring substituted with a 2,4-dichlorophenyl group and a 1H-1,2,4-triazol-1-ylmethyl moiety.



Identifier	Value
IUPAC Name	1-[[2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole[1]
CAS Number	60207-31-0[1]
Molecular Formula	C12H11Cl2N3O2[1]
Molecular Weight	300.14 g/mol [1]
Canonical SMILES	C1COC(O1) (CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl[1]
InChI Key	AKNQMEBLVAMSNZ-UHFFFAOYSA-N[1]

Physical and Chemical Properties

The physical and chemical properties of **Azaconazole** are crucial for determining its environmental fate, bioavailability, and formulation characteristics.

Property	Value
Melting Point	112.6 °C[3]
Boiling Point	460.7 °C (Predicted)
Water Solubility	300 mg/L (at 20 °C)[3]
logP (Octanol-Water Partition Coefficient)	2.36[3]
Vapor Pressure	8.6 x 10 ⁻⁶ Pa (at 20 °C)
Appearance	Beige powder[3]

Experimental Protocols

The determination of the physical and chemical properties of **Azaconazole** follows standardized methodologies, primarily those established by the Organisation for Economic Cooperation and Development (OECD).



Melting Point Determination (OECD Guideline 102)

The melting point of **Azaconazole** is determined using the capillary method with a liquid bath or a metal block apparatus.[1][4]

• Principle: A small, finely powdered sample of **Azaconazole** is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt and is completely molten are recorded as the melting range.

Apparatus:

- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Thiele tube with a liquid bath or a metal block heater)
- Calibrated thermometer

Procedure:

- A small amount of dry, powdered **Azaconazole** is introduced into a capillary tube to a height of 2-4 mm.
- The capillary tube is placed in the melting point apparatus.
- The apparatus is heated at a rate of approximately 1-2 °C per minute.
- The temperature at which the first droplet of liquid appears is recorded as the onset of melting.
- The temperature at which the last solid particle disappears is recorded as the end of melting.
- The procedure is repeated at least twice, and the average melting range is reported.

Water Solubility Determination (OECD Guideline 105)

The water solubility of **Azaconazole** is determined using the flask method, suitable for substances with solubilities above 10^{-2} g/L.[5][6][7][8][9]



Principle: An excess amount of Azaconazole is equilibrated with a known volume of water at
a constant temperature. The concentration of Azaconazole in the saturated aqueous
solution is then determined analytically.

Apparatus:

- Glass flasks with stoppers
- Constant temperature water bath or shaker
- Centrifuge or filtration apparatus (e.g., with a 0.45 μm filter)
- Analytical instrument for quantification (e.g., HPLC-UV or GC-MS)

Procedure:

- An excess amount of solid **Azaconazole** is added to a flask containing a known volume of deionized water.
- The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
- After equilibration, the solution is centrifuged or filtered to remove undissolved solid.
- The concentration of **Azaconazole** in the clear aqueous phase is determined using a validated analytical method.
- The experiment is performed in triplicate.

Octanol-Water Partition Coefficient (logP) Determination (OECD Guideline 107)

The octanol-water partition coefficient (logP) of **Azaconazole** is determined using the shake-flask method.[10][11]

• Principle: A solution of **Azaconazole** in either n-octanol or water is mixed with the other immiscible solvent. The mixture is shaken until equilibrium is reached, and the concentration



of **Azaconazole** in both phases is determined. The partition coefficient is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Apparatus:

- Separatory funnels or centrifuge tubes with stoppers
- Mechanical shaker
- Centrifuge
- Analytical instrument for quantification (e.g., HPLC-UV or GC-MS)

Procedure:

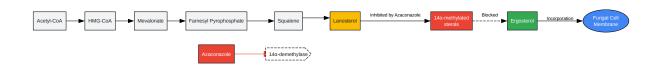
- n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
- A known amount of **Azaconazole** is dissolved in either the water-saturated n-octanol or the n-octanol-saturated water.
- A known volume of this solution is placed in a separatory funnel with a known volume of the other phase.
- The funnel is shaken until equilibrium is achieved (e.g., for 1-2 hours).
- The mixture is then centrifuged to ensure complete phase separation.
- The concentration of Azaconazole in both the n-octanol and aqueous phases is determined analytically.
- The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The experiment is repeated with varying starting concentrations and phase volume ratios.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis



Azaconazole's fungicidal activity stems from its ability to inhibit the enzyme lanosterol 14α -demethylase, a key enzyme in the ergosterol biosynthesis pathway.[2] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By inhibiting 14α -demethylase, **Azaconazole** disrupts the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane. The altered sterol composition disrupts membrane function, increases permeability, and ultimately leads to the inhibition of fungal growth and cell death.



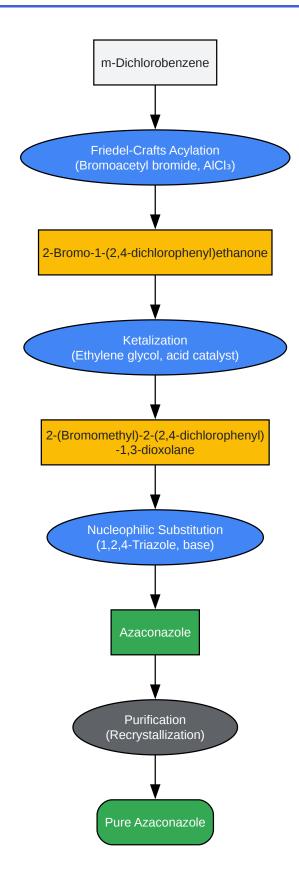
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Caption: Inhibition of the ergosterol biosynthesis pathway by **Azaconazole**.

Experimental Workflows Synthesis of Azaconazole

The synthesis of **Azaconazole** typically involves a multi-step process starting from m-dichlorobenzene. A representative synthetic route is outlined below.





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Caption: A typical synthetic workflow for **Azaconazole**.

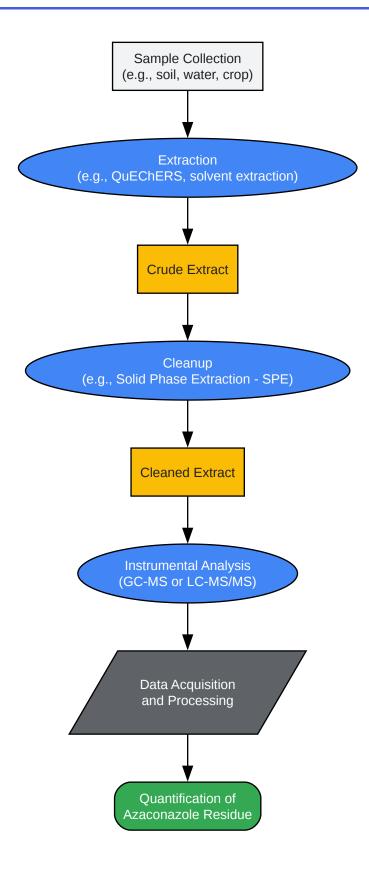


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Analytical Workflow for Azaconazole Residue Analysis

The determination of **Azaconazole** residues in environmental or agricultural samples typically involves extraction, cleanup, and analysis by chromatographic methods.





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Caption: General workflow for **Azaconazole** residue analysis.



Stability

Azaconazole is stable under normal storage conditions but can be susceptible to degradation under certain environmental conditions. It is relatively stable to hydrolysis at neutral pH but may be more susceptible to degradation at higher or lower pH values. Photodegradation can also occur upon exposure to sunlight.

Conclusion

This technical guide has provided a detailed overview of the key physical and chemical properties of **Azaconazole**, along with standardized experimental protocols for their determination. The mechanism of action, involving the targeted inhibition of ergosterol biosynthesis, underscores its efficacy as a fungicide. The outlined synthetic and analytical workflows provide a foundation for researchers and professionals in the fields of drug development, agricultural science, and environmental monitoring. A comprehensive understanding of these fundamental properties is essential for the continued safe and effective use of **Azaconazole** and for the innovation of future fungicidal agents.

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